

Dichotomine B: A Comprehensive Technical Guide to its Natural Sources and Isolation

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Compound of Interest

Compound Name: *dichotomine B*

Cat. No.: B12407399

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Introduction

Dichotomine B is a cyclic peptide that has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a detailed overview of the known natural sources of **dichotomine B** and a comprehensive methodology for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources

The primary and currently documented natural source of **dichotomine B** is the root of *Stellaria dichotoma* L. var. *lanceolata* Bge., a plant belonging to the Caryophyllaceae family.^{[1][2][3]} This plant has a history of use in traditional Asian medicine.^[1] **Dichotomine B** is reported to be the most abundant compound in the ethanol extract of *Stellaria dichotoma* roots. While other species of the *Stellaria* genus are known to produce a variety of bioactive compounds, including other cyclic peptides, *Stellaria dichotoma* remains the specifically identified source of **dichotomine B**.^{[1][2]} Further research may reveal other natural sources of this compound.

Isolation and Purification of Dichotomine B from *Stellaria dichotoma*

The isolation of **dichotomine B** from the roots of *Stellaria dichotoma* is a multi-step process involving extraction, fractionation, and chromatographic separation. The following protocol is a detailed description of the experimental procedure.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the extraction and fractionation process from a starting batch of 3.0 kg of *Stellaria dichotoma* roots.

Step	Material	Quantity	Yield
1. Extraction	Dried and ground roots of <i>Stellaria dichotoma</i>	3.0 kg	-
2. Extraction	Crude ethanol extract	366.3 g	12.21%
3. Fractionation	n-hexane extract	2.62 g	0.087%
4. Fractionation	Ethyl acetate extract	3.96 g	0.132%
5. Fractionation	n-butanol extract	6.44 g	0.215%
6. Fractionation	Water extract	103.53 g	3.451%

Experimental Protocol

1. Plant Material and Extraction:

- Plant Material: The roots of *Stellaria dichotoma* are collected, dried, and ground into a coarse powder.
- Extraction: 3.0 kg of the ground roots are subjected to reflux extraction with 5 liters of ethanol. This process is repeated three times, with each extraction lasting for 3 hours. The ethanol extracts are then combined and the solvent is evaporated under reduced pressure (in vacuo) at a temperature of 40°C to yield the crude ethanol extract.

2. Fractionation of the Crude Extract:

- A portion of the crude ethanol extract (120 g) is suspended in 1 liter of water.

- This aqueous suspension is then successively partitioned with equal volumes of n-hexane, ethyl acetate, and n-butanol.
- This liquid-liquid extraction process yields four distinct fractions: an n-hexane extract, an ethyl acetate extract, an n-butanol extract, and a remaining water extract.

3. Chromatographic Purification:

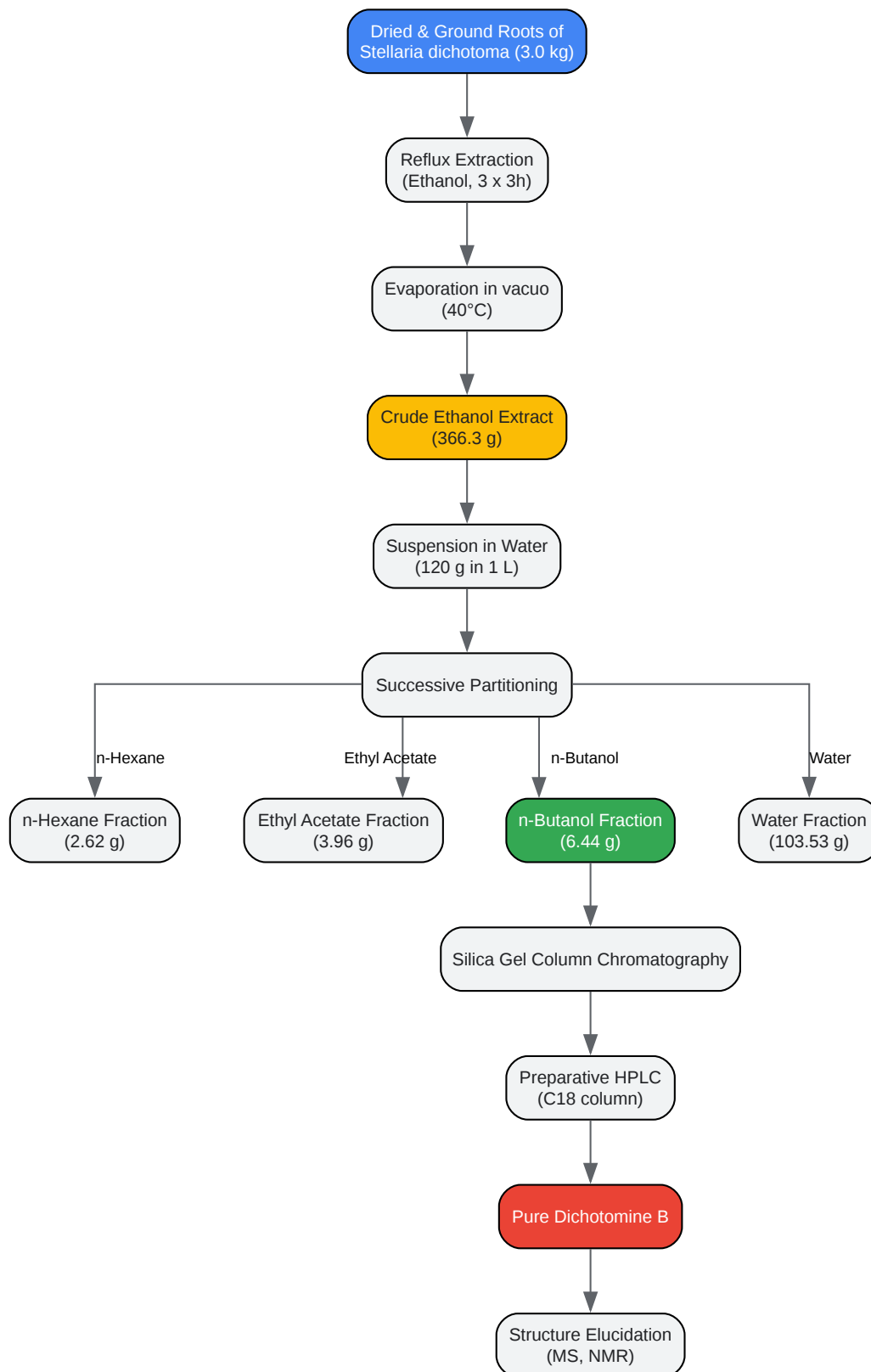
- The n-butanol extract, which is enriched with **dichotomine B**, is subjected to further purification using chromatographic techniques.
- Column Chromatography: The n-butanol extract is typically first separated using silica gel column chromatography. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of dichloromethane and methanol can be used.
- High-Performance Liquid Chromatography (HPLC): Fractions from the column chromatography that show the presence of **dichotomine B** (as determined by analytical techniques like thin-layer chromatography or analytical HPLC) are further purified using preparative HPLC. A C18 reversed-phase column is commonly employed with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid. The elution can be isocratic or a gradient.
- Final Purification: The fractions containing pure **dichotomine B** are collected, and the solvent is evaporated to yield the isolated compound.

4. Structure Elucidation:

The chemical structure of the isolated **dichotomine B** is confirmed using a combination of spectroscopic methods, including:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed connectivity and stereochemistry of the molecule.

Isolation Workflow Diagram



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Caption: Isolation workflow for **dichotomine B**.

Conclusion

This technical guide has detailed the primary natural source of **dichotomine B** as the roots of *Stellaria dichotoma* and has provided a comprehensive, step-by-step protocol for its isolation and purification. The quantitative data and the detailed experimental workflow offer a solid foundation for researchers aiming to isolate this compound for further investigation into its chemical properties and biological activities. The provided information is crucial for the advancement of research in natural product chemistry and the potential development of new therapeutic agents.

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